



4-Methyl-1-heptanol IUPAC name and synonyms

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Compound of Interest

Compound Name: 4-Methyl-1-heptanol

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A Technical Guide to 4-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methyl-1-heptanol**, including its chemical identity, physicochemical properties, a proposed synthetic route, and conceptual workflows for its investigation. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

The nomenclature and structural representation of a chemical compound are fundamental to its study.

- IUPAC Name: 4-methylheptan-1-ol[1]
- Synonyms: 4-Methyl-1-heptanol, 1-Heptanol, 4-methyl-[1]
- CAS Number: 817-91-4[1]
- Molecular Formula: C₈H₁₈O[1]
- Molecular Weight: 130.23 g/mol [1]
- SMILES: CCCC(C)CCCO[1]
- InChI: InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3[1]



Physicochemical Properties

A summary of the key physicochemical properties of **4-Methyl-1-heptanol** is presented in the table below. For comparative purposes, data for the isomeric 4-Methyl-4-heptanol are also included where available.

Property	4-Methyl-1-heptanol	4-Methyl-4-heptanol
Molecular Weight (g/mol)	130.23[1]	130.23[2][3]
Boiling Point (°C)	182.7 (Predicted)	161 at 760 mmHg[3]
Melting Point (°C)	-61.15 (Estimated)	-82[3]
Density (g/cm³)	0.8065 (Predicted)	0.823[3]
Refractive Index	1.4253 (Predicted)	1.4250 to 1.4270[3]
Flash Point (°C)	Not Available	60.6[3]
LogP	2.7 (Predicted)	2.33760[3]
Topological Polar Surface Area (Ų)	20.2[1]	20.2[2]

Experimental Protocols

While a specific published synthesis for **4-Methyl-1-heptanol** is not readily available, a plausible synthetic route can be proposed based on established organometallic chemistry, specifically the Grignard reaction. The following protocol is adapted from the synthesis of the closely related isomer, 4-methyl-3-heptanol.[4]

Proposed Synthesis of 4-Methyl-1-heptanol via Grignard Reaction

This procedure outlines the synthesis of **4-Methyl-1-heptanol** from 1-bromo-3-methylhexane and paraformaldehyde.

Materials:

• 1-bromo-3-methylhexane



- Magnesium turnings
- Anhydrous diethyl ether
- Paraformaldehyde
- Hydrochloric acid (10% aqueous solution)
- Sodium hydroxide (5% aqueous solution)
- Anhydrous magnesium sulfate
- Iodine crystal (as initiator)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried 250 mL three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
 - Add a solution of 1-bromo-3-methylhexane in anhydrous diethyl ether to the dropping funnel.
 - Add a small amount of the bromide solution to the magnesium to initiate the reaction,
 which is indicated by the disappearance of the iodine color and gentle refluxing.
 - Once the reaction has started, add the remaining 1-bromo-3-methylhexane solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Paraformaldehyde:
 - In a separate flame-dried flask, suspend paraformaldehyde in anhydrous diethyl ether.
 - Cool the Grignard reagent solution in an ice bath.



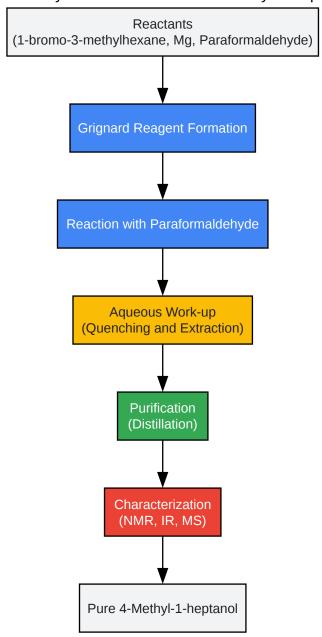
- Slowly add the paraformaldehyde suspension to the stirred Grignard solution.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel and separate the ether layer.
 - Wash the ether layer with a 5% aqueous sodium hydroxide solution, followed by water.
 - Dry the ether layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the diethyl ether by rotary evaporation.
 - The crude 4-Methyl-1-heptanol can be purified by fractional distillation under reduced pressure.

Conceptual Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for the synthesis and a general workflow for investigating the biological activity of a natural product like **4-Methyl-1-heptanol**, which has been identified in Zanthoxylum schinifolium.[1]



Proposed Synthesis Workflow for 4-Methyl-1-heptanol

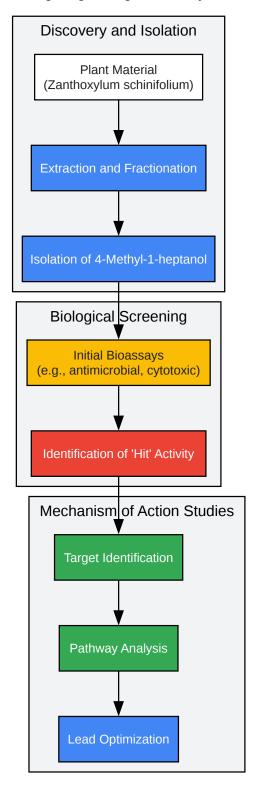


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Proposed synthesis workflow for **4-Methyl-1-heptanol**.



Workflow for Investigating Biological Activity of a Natural Product



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General workflow for investigating a natural product.



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